molecular formula C3H3ClN2O2 B2744117 3-(chloromethyl)-1,2,4-oxadiazol-5-ol CAS No. 1341331-97-2

3-(chloromethyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B2744117
CAS No.: 1341331-97-2
M. Wt: 134.52
InChI Key: VPOOTUMOXXAUAE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that contains an oxadiazole ring with a chloromethyl group attached to it

Scientific Research Applications

3-(Chloromethyl)-1,2,4-oxadiazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one”. For example, many oxadiazole derivatives have been studied for their biological activities .

Safety and Hazards

The safety and hazards associated with “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would depend on its specific physical and chemical properties. Chloromethyl compounds can be hazardous and cause severe skin burns and eye damage .

Future Directions

The future directions for research on “3-(Chloromethyl)-4H-1,2,4-oxadiazol-5-one” would likely depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a chloromethyl-substituted precursor with a nitrile oxide intermediate. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as concentration of the reaction mixture, addition of brine solution, and isolation of the final product through filtration and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,2,4-oxadiazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring. These derivatives may exhibit unique chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(chloromethyl)-1,2,4-oxadiazol-5-ol include other chloromethyl-substituted heterocycles such as 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid and 3-chloro-2-methyl-1-propene .

Uniqueness

What sets this compound apart from similar compounds is its unique oxadiazole ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(chloromethyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O2/c4-1-2-5-3(7)8-6-2/h1H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOOTUMOXXAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=O)N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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